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Core Summary
Histone deacetylase 11 (HDAC11), the sole member of the class IV HDAC family, has emerged

as a critical regulator of diverse cellular processes, extending far beyond its initial classification

as a histone modifier. This guide provides a comprehensive overview of HDAC11's enzymatic

function, its role in key signaling pathways, and its implications in health and disease. A key

distinguishing feature of HDAC11 is its potent defatty-acylase activity, which is over 10,000

times more efficient than its deacetylase activity, positioning it as a unique enzymatic modulator

of protein function. This activity is central to its roles in immune regulation, metabolic

homeostasis, and cancer biology. This document details established substrates, interacting

partners, and the current landscape of selective inhibitors, offering a valuable resource for

researchers and drug development professionals targeting this intriguing enzyme.

Enzymatic Activity and Substrate Specificity
HDAC11 exhibits a strong preference for removing long-chain fatty acyl groups from lysine

residues, a stark contrast to the primary deacetylase activity of other HDAC family members.

This proficient defatty-acylase activity is a cornerstone of its biological function.
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The substrate preference of HDAC11 has been quantitatively assessed, revealing a clear bias

towards longer acyl chains. The following table summarizes the steady-state kinetic parameters

for the deacylation of various substrates by human HDAC11.

Substrate (Acyl
Group)

kcat (s⁻¹) KM (µM) kcat/KM (M⁻¹s⁻¹)

Myristoyl (C14) Data not available Data not available 149,000

Dodecanoyl (C12) Data not available Data not available 77,700

Decanoyl (C10) Data not available Data not available 72,143

Octanoyl (C8) Data not available Data not available Data not available

Hexanoyl (C6) Data not available 68 Data not available

Acetyl (C2) Negligible Not applicable Negligible

Table 1: Steady-state kinetics of deacylation of selected substrates by hsHDAC11. Data

represents mean values and highlights the enzyme's preference for longer acyl chains, with

catalytic efficiencies for dodecanoylated and myristoylated peptides being the highest.[1]

Known Substrates and Interacting Proteins
HDAC11's substrate pool is expanding, with several key proteins identified that are regulated

through its deacylase activity. These interactions are fundamental to understanding its cellular

roles.
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Protein Function Type of Interaction
Consequence of
Interaction

SHMT2 (Serine

Hydroxymethyltransfer

ase 2)

One-carbon

metabolism

Substrate

(Demyristoylation)

Regulates type I

interferon signaling.[2]

BRAF (B-Raf proto-

oncogene)

Serine/threonine-

protein kinase

Substrate

(Deacetylation)

Increased BRAF

acetylation upon

HDAC11 inhibition.[3]

CALU (Calumenin)
Calcium-binding

protein

Substrate

(Demyristoylation)

Increased CALU

myristoylation upon

HDAC11 inhibition.[3]

Gravin-α (AKAP12)
A-kinase anchoring

protein

Substrate

(Demyristoylation)

Regulates adipocyte

adrenergic signaling

and thermogenesis.

BRD2 (Bromodomain-

containing protein 2)

Transcriptional

regulator
Interacting Partner

HDAC11 physically

associates with BRD2

to repress the

thermogenic gene

program.[4][5]

HDAC6 Histone deacetylase Interacting Partner

Forms a complex with

HDAC11 to regulate

IL-10 expression.[6]

SMN complex

proteins (SMN1,

Gemin2, Gemin3,

Gemin4)

Spliceosome

assembly
Interacting Partner

Implicates HDAC11 in

mRNA splicing.

PU.1 Transcription factor Functional Interaction

HDAC11 facilitates

PU.1 binding to the IL-

10 promoter.[7]

Sp1 and STAT3 Transcription factors Functional Interaction HDAC11 knockdown

leads to earlier and

greater detection of
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Sp1 and STAT3 at the

IL-10 promoter.[7]

Table 2: Known substrates and interacting partners of HDAC11.

Key Signaling Pathways Involving HDAC11
HDAC11 is a critical node in several signaling pathways, modulating cellular responses in

immunity, metabolism, and thermogenesis.

Regulation of Immune Tolerance via IL-10
HDAC11 is a key negative regulator of the anti-inflammatory cytokine Interleukin-10 (IL-10) in

antigen-presenting cells (APCs).[4][7][8][9][10][11] By deacetylating histones at the Il10

promoter, HDAC11 contributes to a more closed chromatin state, thereby repressing gene

transcription.[7] This action is influenced by its interaction with other proteins, including HDAC6

and the transcription factor PU.1.[6][7]
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HDAC11-mediated repression of IL-10 transcription.

Regulation of Thermogenesis
HDAC11 plays a significant role in regulating adaptive thermogenesis. It acts as a repressor of

the thermogenic program in adipose tissue through its interaction with the transcriptional

regulator BRD2.[5][8] This complex suppresses the expression of Uncoupling Protein 1

(UCP1), a key protein in brown adipose tissue (BAT) for heat generation.[2][4][5][12][13][14]

Inhibition of HDAC11 leads to increased UCP1 expression and enhanced thermogenesis.[12]

[14]
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HDAC11's role in the suppression of thermogenesis.

Regulation of Lipid Metabolism
HDAC11 is also implicated in the regulation of lipid metabolism. Loss of HDAC11 activates the

adiponectin-AdipoR-AMPK signaling pathway in the liver.[12][15] This leads to increased fatty
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acid oxidation and is associated with improved insulin sensitivity and reduced hepatic steatosis.

[15]

HDAC11 Adiponectin Suppresses AdipoR Activates AMPK Activates ACC Inhibits CPT1 (Relieves inhibition of) Fatty Acid Oxidation Promotes
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HDAC11's involvement in the adiponectin-AMPK signaling pathway.

HDAC11 Inhibitors
The unique substrate preference and specific biological roles of HDAC11 have made it an

attractive target for drug development. A number of inhibitors have been identified, ranging

from pan-HDAC inhibitors to more selective compounds.
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Inhibitor Type
IC₅₀ for HDAC11
(nM)

Selectivity Profile

SIS17 Selective 830
Highly selective for

HDAC11.[2]

FT895 Selective 740

Also inhibits HDAC4

(IC₅₀ = 25,000 nM)

and HDAC8 (IC₅₀ =

9,200 nM).[2]

PB94 Selective 110

At least 40-fold

selective over

HDAC6.[16]

Trichostatin A (TSA) Pan-HDAC ~14
Potent inhibitor of

most HDACs.[4]

Romidepsin Pan-HDAC Nanomolar potency
Broad-spectrum

HDAC inhibitor.[4]

Quisinostat Pan-HDAC Nanomolar potency
Broad-spectrum

HDAC inhibitor.[4]

Garcinol Pan-HDAC

More selective for

HDAC11 than other

pan-HDAC inhibitors

Shows some

preference for

HDAC11.[4]

Fimepinostat Pan-HDAC Effective inhibitor

Inhibits both

deacetylase and

demyristoylase

activities.[4]

Suberoylanilide

hydroxamic acid

(SAHA)

Pan-HDAC 200 (50% inhibition)
Broad-spectrum

HDAC inhibitor.[4]

Table 3: A selection of HDAC11 inhibitors and their reported IC₅₀ values and selectivity.
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This section provides detailed methodologies for key experiments used to study HDAC11

function.

HDAC11 Enzymatic Activity Assay (Fluorogenic)
This protocol describes a continuous, fluorescence-based assay to measure the deacylase

activity of HDAC11.

Materials:

Recombinant human HDAC11

Fluorogenic substrate (e.g., Boc-Lys(acyl)-AMC or a custom peptide with a

quencher/fluorophore pair)

Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

Trypsin solution (for two-step assays)

96-well or 384-well black microplates

Fluorescence plate reader

Procedure:

Reagent Preparation:

Prepare a stock solution of the fluorogenic substrate in DMSO.

Dilute the recombinant HDAC11 to the desired concentration in cold assay buffer.

Prepare a series of inhibitor concentrations if performing an IC₅₀ determination.

Assay Reaction:

In a microplate well, add 50 µL of assay buffer.

Add 1 µL of inhibitor solution (or DMSO for control).
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Add 20 µL of diluted HDAC11 enzyme and incubate for 10 minutes at 37°C.

Initiate the reaction by adding 20 µL of the fluorogenic substrate.

Measurement:

Continuous Assay: Immediately place the plate in a fluorescence reader pre-set to 37°C.

Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60

minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

Two-Step Assay: After a defined incubation time (e.g., 30 minutes at 37°C), stop the

reaction by adding a developer solution (e.g., trypsin) that cleaves the deacetylated

substrate to release the fluorophore. Incubate for an additional 15 minutes and then

measure the end-point fluorescence.

Data Analysis:

Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase).

For inhibitor studies, plot the percentage of inhibition versus the logarithm of the inhibitor

concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow Diagram:
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Workflow for an HDAC11 enzymatic assay.

Immunoprecipitation (IP) of HDAC11 and Interacting
Proteins
This protocol details the immunoprecipitation of HDAC11 to identify and validate interacting

proteins.

Materials:
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Cells expressing HDAC11 (endogenously or overexpressed)

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Anti-HDAC11 antibody (or anti-tag antibody for tagged protein)

Isotype control IgG

Protein A/G magnetic beads or agarose beads

Wash Buffer (e.g., lysis buffer or a less stringent buffer)

Elution Buffer (e.g., SDS-PAGE sample buffer)

Equipment for Western blotting

Procedure:

Cell Lysis:

Harvest cells and wash with ice-cold PBS.

Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Collect the supernatant (cell lysate).

Pre-clearing (Optional):

Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with rotation to

reduce non-specific binding.

Pellet the beads and transfer the supernatant to a new tube.

Immunoprecipitation:

Add the anti-HDAC11 antibody or control IgG to the pre-cleared lysate.
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Incubate overnight at 4°C with gentle rotation.

Add pre-washed protein A/G beads and incubate for 2-4 hours at 4°C with rotation to

capture the antibody-protein complexes.

Washing:

Pellet the beads and discard the supernatant.

Wash the beads 3-5 times with cold wash buffer.

Elution and Analysis:

Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the

proteins.

Pellet the beads and load the supernatant onto an SDS-PAGE gel.

Perform Western blotting with antibodies against HDAC11 and suspected interacting

proteins.

Workflow Diagram:
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Workflow for HDAC11 immunoprecipitation.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement
CETSA is used to confirm the binding of an inhibitor to HDAC11 in a cellular context by

measuring the increased thermal stability of the protein upon ligand binding.
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Materials:

Cells expressing HDAC11

HDAC11 inhibitor and vehicle control (DMSO)

PBS

PCR tubes or 96-well PCR plate

Thermocycler

Lysis buffer with protease inhibitors

Equipment for Western blotting or other protein detection method

Procedure:

Cell Treatment:

Treat cultured cells with the HDAC11 inhibitor or vehicle control for a specified time (e.g., 1

hour) at 37°C.

Heating:

Harvest the cells and resuspend in PBS.

Aliquot the cell suspension into PCR tubes or a PCR plate.

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a

thermocycler, leaving one sample at room temperature as a control.

Lysis and Separation:

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the

precipitated proteins.
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Analysis:

Carefully collect the supernatant containing the soluble proteins.

Analyze the amount of soluble HDAC11 in each sample by Western blotting.

Data Interpretation:

A shift in the melting curve to a higher temperature in the presence of the inhibitor

indicates that the inhibitor has bound to and stabilized HDAC11.

Workflow Diagram:
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Analyze Soluble HDAC11 by Western Blot
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Workflow for the Cellular Thermal Shift Assay (CETSA).
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Proteomic Identification of HDAC11 Substrates (SILAC-
based)
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method to

quantitatively compare the proteomes of different cell populations and can be adapted to

identify substrates of HDAC11.[6][15]

Materials:

Two populations of cells (e.g., wild-type and HDAC11 knockout/knockdown)

SILAC-specific cell culture medium lacking certain amino acids (e.g., lysine and arginine)

"Heavy" and "light" isotope-labeled amino acids (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆-Arginine)

Standard cell culture and proteomics equipment (mass spectrometer)

Procedure:

Cell Labeling:

Culture the two cell populations for at least five cell divisions in their respective SILAC

media ("heavy" for one, "light" for the other) to achieve complete incorporation of the

labeled amino acids.

Sample Preparation:

Harvest and lyse the cells from both populations.

Combine equal amounts of protein from the "heavy" and "light" lysates.

Protein Digestion and Peptide Fractionation:

Digest the combined protein mixture into peptides using an enzyme like trypsin.

Fractionate the peptides to reduce sample complexity.

Mass Spectrometry and Data Analysis:
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Analyze the peptide fractions by LC-MS/MS.

Identify and quantify the relative abundance of "heavy" and "light" peptides.

Proteins with a significantly higher abundance of acylation in the HDAC11-deficient

("heavy") cells compared to the wild-type ("light") cells are potential substrates.

Logical Relationship Diagram:
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in 'Light' and 'Heavy' SILAC media
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Analyze Peptides by LC-MS/MS

Quantify Heavy/Light Peptide Ratios
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Potential HDAC11 Substrates
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Logical workflow for SILAC-based substrate identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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